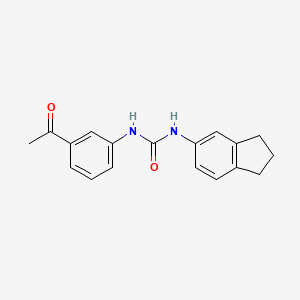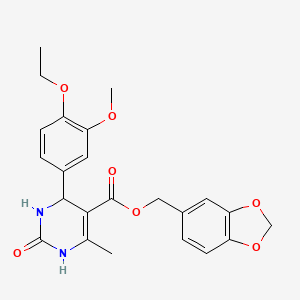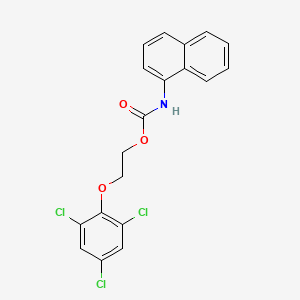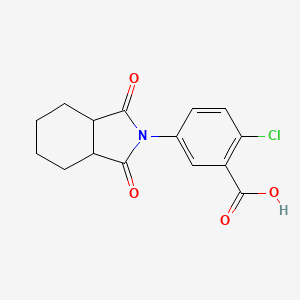
2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide, also known as LMK-235, is a small molecule inhibitor that has been developed for the treatment of cancer and other diseases. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in the fight against cancer.
Mecanismo De Acción
The mechanism of action of 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide disrupts the function of these oncogenic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have potential as an antimicrobial agent. Additionally, 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide has been shown to have anti-inflammatory properties, making it a potential therapeutic option for inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide is its specificity for Hsp90, which makes it a valuable tool for studying the role of Hsp90 in cancer and other diseases. However, one limitation of 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide is its relatively low potency compared to other Hsp90 inhibitors. This may make it less effective in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide. One area of interest is the development of more potent analogs of 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide that may be more effective in treating cancer. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide in clinical trials. Finally, there is potential for 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide to be used in combination with other cancer treatments to improve outcomes for cancer patients.
Métodos De Síntesis
The synthesis of 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide involves several steps, including the reaction of 2-chloro-4,5-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-methyl-4-piperidinyl)amine to produce the final product, 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide.
Aplicaciones Científicas De Investigación
2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In these studies, 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide has been shown to inhibit the growth of cancer cells and induce cell death. Additionally, 2-chloro-4,5-difluoro-N-(1-methyl-4-piperidinyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially valuable addition to current cancer treatment regimens.
Propiedades
IUPAC Name |
2-chloro-4,5-difluoro-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2N2O/c1-18-4-2-8(3-5-18)17-13(19)9-6-11(15)12(16)7-10(9)14/h6-8H,2-5H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIFOLONIFVMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4,5-difluoro-N-(1-methylpiperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-bromo-2-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5203754.png)

![{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)
![2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5203779.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)


![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)


![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)